molecular formula C13H11BrFNO2S B3176662 N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide CAS No. 1024250-92-7

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B3176662
CAS No.: 1024250-92-7
M. Wt: 344.2 g/mol
InChI Key: SQZDIXJWYCNESW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS 1024250-92-7) is a high-purity benzenesulfonamide derivative supplied for research use only. This compound features a molecular formula of C 13 H 11 BrFNO 2 S and a molecular weight of 344.20 g/mol . Its structure consists of a 4-methylbenzenesulfonamide group linked to a 4-bromo-3-fluorophenyl ring, providing distinctive electronic and steric properties valuable for medicinal chemistry and drug discovery research . This compound belongs to a class of benzenesulfonamides that are of significant interest in pharmaceutical research for developing therapeutic agents . Recent scientific investigations into benzene-1,4-disulfonamide analogs have demonstrated potent inhibition of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial Complex I function . This mechanism depletes cellular ATP production in cancer cells dependent on aerobic metabolism, representing a promising strategy for targeting certain cancer subtypes, including pancreatic cancer . Researchers can utilize this compound as a valuable chemical intermediate or structural analog in structure-activity relationship (SAR) studies aimed at optimizing drug candidates targeting metabolic pathways in oncology research. Please handle this material with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-12(14)13(15)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZDIXJWYCNESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-fluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Substitution Products: Formation of derivatives with different substituents replacing bromine or fluorine.

    Oxidation Products: Formation of sulfone derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The bromo and fluoro substituents in the target compound influence electronic and steric properties compared to other halogens or alkyl/alkoxy groups in similar sulfonamides. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Molecular Conformation
Compound Name Substituents Melting Point (°C) Dihedral Angle (Phenyl vs. Core) Reference
N-(4-Bromo-3-fluorophenyl)-4-methylbenzenesulfonamide 4-Br, 3-F Not reported Not available Target compound
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide 3-Br, 5-CH₃ (pyridyl) Not reported 66.87° (pyridyl vs. benzene)
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) 4-F (chromene) 168–170 Not reported
N-(3-(3-Bromophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4o) 3-Br (chromene) 175–177 Not reported
  • 4l in ) .
  • Conformational Flexibility : The dihedral angle in (66.87°) indicates restricted rotation due to the pyridyl group, whereas para-substituted phenyl analogs (e.g., ) show variable dihedral angles (45.86°–86.1°) depending on substituents .
Table 2: Functional Group Impact on Bioactivity
Compound Name Substituents Reported Activity Reference
This compound 4-Br, 3-F Not reported Target compound
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolyl group Antimicrobial
Tolbutamide Urea linkage Oral hypoglycemic
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Pyridyl, Br Intermediate for TGX221 (anti-tumor)
  • Sulfonamide vs. Urea : Tolbutamide () replaces the sulfonamide with a urea group, enabling hypoglycemic activity via pancreatic β-cell modulation, unlike sulfonamides targeting microbial enzymes .
  • Heterocyclic Moieties : The oxazolyl group in enhances antimicrobial activity, while the pyridyl group in serves as a scaffold for anti-tumor agents, highlighting substituent-driven selectivity .

Crystallographic and Hydrogen-Bonding Patterns

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide (): Forms 3D networks via N–H⋯O/N hydrogen bonds, contrasting with halogen-dominated interactions in brominated analogs .
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () : Exhibits intramolecular N–H⋯Br and intermolecular C–H⋯π interactions, stabilizing its crystal lattice .

Biological Activity

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrFNO2S
  • Molecular Weight : 335.21 g/mol
  • Functional Groups : Sulfonamide, aromatic bromine, and fluorine substituents.

The unique structure of this compound combines sulfonamide chemistry with halogenation, enhancing its biological activity through improved binding interactions with target proteins.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, particularly those involved in folic acid synthesis, which is crucial for bacterial growth inhibition.
  • Halogen Bonding : The presence of bromine and fluorine enhances the compound's binding affinity through halogen bonding or hydrophobic interactions, potentially increasing its efficacy against specific molecular targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, crucial for their growth and proliferation. This compound's structural characteristics suggest a similar mechanism:

  • Inhibition of Bacterial Growth : Studies indicate that compounds with sulfonamide groups effectively inhibit the growth of various bacterial strains by targeting folate metabolism.

Case Studies

  • Inhibition Studies :
    • A study involving a series of sulfonamides demonstrated that compounds with halogen substitutions showed enhanced inhibitory effects on cancer cell lines compared to their unsubstituted counterparts.
    • The IC50 values for these compounds ranged from 0.49 µM to 1.25 µM against specific cancer targets, indicating potent activity .
  • Mechanistic Insights :
    • Virtual docking studies have been employed to elucidate binding modes and interactions between sulfonamides and their target proteins. These studies suggest that the presence of halogens can significantly influence binding affinity and specificity .

Data Tables

Compound NameStructure FeaturesBiological Activity
This compoundSulfonamide with Br and F substitutionsAntibacterial, potential anticancer
Similar Compound 1Chlorine instead of BromineAntimicrobial
Similar Compound 2Different fluorine positionAntitumor

Q & A

Q. What are the standard synthetic routes for preparing N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-bromo-3-fluoroaniline. Key steps include:

  • Reagent Preparation : Purify 4-methylbenzenesulfonyl chloride and 4-bromo-3-fluoroaniline via recrystallization or column chromatography to minimize side reactions.
  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature.
  • Workup : Quench with ice-cold water, extract the product using ethyl acetate, and purify via silica-gel chromatography. Confirm purity using HPLC or TLC .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromo, fluoro, and methyl groups). The sulfonamide proton (N–H) typically appears as a broad singlet at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Resolves the crystal structure, confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups). For example, used X-ray diffraction to resolve a related sulfonamide’s orthorhombic crystal system .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 382.96 for C₁₃H₁₀BrFNO₂S).

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). For biological assays:

  • Prepare stock solutions in DMSO (≤1% v/v in final assays to avoid cytotoxicity).
  • For kinetic studies, use sonication or heating (40–50°C) to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during synthesis?

Unexpected products (e.g., double sulfonamides or regioisomers) may arise due to:

  • Competing Nucleophiles : Trace moisture or impurities in aniline can lead to side reactions. Dry reagents rigorously and monitor reaction progress via TLC.
  • Steric Effects : Bulky substituents (e.g., 4-bromo-3-fluoro) may hinder sulfonamide formation. Optimize stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and extend reaction time (24–48 hrs).
  • Structural Confirmation : Use 2D NMR (COSY, NOESY) and X-ray diffraction to distinguish between products, as demonstrated in for a similar unexpected "double" sulfonamide .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in sulfonamide derivatives?

  • Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace Br with Cl, F with CF₃) to assess electronic effects. highlights the impact of trifluoromethyl groups on lipophilicity and metabolic stability .
  • Biological Assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase, serine proteases) using fluorometric or colorimetric assays. Compare IC₅₀ values against reference inhibitors like acetazolamide .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify key binding motifs. Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins .

Q. How can researchers optimize crystallization conditions for X-ray analysis?

  • Solvent Screening : Use solvent pairs (e.g., ethanol/water, CHCl₃/hexane) for slow vapor diffusion. achieved crystals by diffusing ethanol into a DCM solution .
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hr to promote nucleation.
  • Additives : Introduce trace co-solvents (e.g., acetonitrile) or salts (e.g., NH₄PF₆) to improve crystal quality.

Q. What mechanistic insights can be gained from studying sulfonamide reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : The bromo substituent enables Pd-catalyzed coupling with amines. Monitor reaction progress via GC-MS and optimize ligands (e.g., XPhos) for C–N bond formation.
  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using boronic acids. Use microwave irradiation (100–120°C, 30 mins) to accelerate coupling, as shown in for bipyrimidine derivatives .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., enzyme concentration, pH, incubation time). notes that serine protease inhibition is pH-sensitive (optimal at pH 7.4–8.0) .
  • Membrane Permeability : Use logP calculations (e.g., ACD/Percepta) to correlate lipophilicity with cellular uptake. emphasizes trifluoromethyl groups enhancing blood-brain barrier penetration .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate cell viability via MTT assays.

Q. What advanced techniques are recommended for probing electronic effects in sulfonamides?

  • UV-Vis Spectroscopy : Monitor charge-transfer transitions influenced by electron-withdrawing groups (e.g., Br, F).
  • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient aromatic systems.
  • Hammett Analysis : Correlate substituent σ values with reaction rates or binding affinities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

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